
Oxyhydrastinine
Übersicht
Beschreibung
Oxohydrastinine is an alkaloid with the molecular formula C11H11NO3 . It is a powder in physical form . It has been isolated from Hypecoum leptocarpum, along with other alkaloids .
Molecular Structure Analysis
The molecular weight of Oxohydrastinine is 205.2 g/mol . The exact structure is not provided in the search results, but it is confirmed to be consistent with its molecular formula and weight .
Physical And Chemical Properties Analysis
Oxohydrastinine is a powder . It has a molecular weight of 205.2 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Synthese von Isochinolin-Derivaten
Oxyhydrastinine: spielt eine entscheidende Rolle bei der Synthese von Isochinolin-Derivaten, die im Bereich der pharmazeutischen Chemie von Bedeutung sind. Isochinoline sind eine Klasse von natürlichen Alkaloiden, die eine breite Palette an biologischen Aktivitäten aufweisen, darunter Antikrebs- und Antimalaria-Eigenschaften {svg_1}. Die Entwicklung neuer Methoden zur effizienten Synthese von Isochinolin und seinen Derivaten ist ein heißes Thema in der organischen und pharmazeutischen Chemie, wobei this compound ein wichtiger Vorläufer in verschiedenen Synthesewegen ist.
Produktion von funktionalen Kohlenhydraten
In der Lebensmittelindustrie ist Oxohydrastinine bei der Herstellung von funktionellen Kohlenhydraten von entscheidender Bedeutung. Es ist an der Forschung zu Isomerasen oder Epimerasen beteiligt, die Enzyme, die bei der Produktion von seltenen Zuckern eingesetzt werden {svg_2}. Diese Zucker haben potenzielle Anwendungen in verschiedenen Gesundheitsprodukten und Nahrungsergänzungsmitteln, was Oxohydrastinine zu einer wichtigen Verbindung in der Lebensmittelbiotechnologie macht.
Antioxidative Mechanismen in roten Blutkörperchen
Oxohydrastinine: wurde als ein potenzielles Antioxidans identifiziert, das eine Rolle beim Schutz von roten Blutkörperchen vor oxidativem Stress spielt {svg_3}. Dies ist besonders wichtig, da rote Blutkörperchen aufgrund ihrer großen Anzahl an Hämoglobinmolekülen, die einer Autooxidation unterliegen können, anfällig für Schäden sind. Die antioxidativen Eigenschaften der Verbindung können zur Robustheit der antioxidativen Systeme in diesen Zellen beitragen.
Enzymatische Produktion von seltenen Zuckern
Die Verbindung wird auch bei der enzymatischen Produktion von seltenen Zuckern verwendet, die bei der Entwicklung von kalorienarmen Süßstoffen und anderen Lebensmittelzusatzstoffen wertvoll sind {svg_4}. Diese Zucker sind nicht nur wegen ihrer Süßkraft, sondern auch wegen ihrer Rolle im menschlichen Stoffwechsel und ihrer potenziellen gesundheitlichen Vorteile wichtig.
Biotechnologische Anwendungen
Schließlich findet This compound seinen Einsatz in biotechnologischen Anwendungen, insbesondere bei der Synthese von Plasmid-DNA für das Klonen und die Manipulation von Genen {svg_5}. Seine Rolle bei der Herstellung von Plasmidgrößen ist entscheidend für wissenschaftliche Forschung, die das Klonen, die Übertragung und die Manipulation von Genen erfordert.
Safety and Hazards
Wirkmechanismus
Target of Action
Oxyhydrastinine, also known as Oxohydrastinine, is an isoquinolone alkaloid . Isoquinolone alkaloids are a class of compounds that demonstrate a wide range of biological activities . .
Mode of Action
Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . For isoquinolone alkaloids, the mode of action can vary widely depending on the specific compound and its targets .
Biochemical Pathways
Isoquinoline alkaloids, the class of compounds to which this compound belongs, are known to interact with various biochemical pathways due to their diverse structures .
Pharmacokinetics
Pharmacokinetics usually involves studying how the body affects a specific drug after administration .
Result of Action
As an isoquinolone alkaloid, it is likely to have a range of biological activities .
Action Environment
Environmental factors can often play a significant role in the effectiveness of many compounds .
Biochemische Analyse
Biochemical Properties
Oxohydrastinine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in oxidative stress responses, such as xanthine oxidoreductase. This enzyme catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and xanthine to uric acid, and oxohydrastinine may influence this pathway by modulating the activity of xanthine oxidoreductase . Additionally, oxohydrastinine has been shown to interact with proteins involved in cellular signaling pathways, potentially affecting their function and stability.
Cellular Effects
Oxohydrastinine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, oxohydrastinine can modulate the activity of hypoxia-inducible factors, which are critical regulators of cellular responses to low oxygen levels . This modulation can lead to changes in gene expression and metabolic adaptations that help cells cope with hypoxic conditions. Furthermore, oxohydrastinine has been shown to affect oxidative stress levels in cells, potentially protecting them from damage caused by reactive oxygen species .
Molecular Mechanism
The molecular mechanism of oxohydrastinine involves its interactions with various biomolecules, including enzymes and proteins. Oxohydrastinine can bind to xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . This inhibition can lead to decreased oxidative stress and protection of cellular components from damage. Additionally, oxohydrastinine may influence gene expression by modulating the activity of transcription factors such as hypoxia-inducible factors . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative stress and hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxohydrastinine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that oxohydrastinine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to oxohydrastinine has been associated with sustained modulation of oxidative stress responses and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of oxohydrastinine vary with different dosages in animal models. At lower doses, oxohydrastinine has been shown to exert protective effects against oxidative stress and hypoxia . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of oxohydrastinine.
Metabolic Pathways
Oxohydrastinine is involved in several metabolic pathways, including those related to oxidative stress and hypoxia. The compound interacts with enzymes such as xanthine oxidoreductase, influencing the production of uric acid and reactive oxygen species . Additionally, oxohydrastinine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes and transcription factors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of oxohydrastinine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Oxohydrastinine may interact with transporters and binding proteins that facilitate its movement within cells, influencing its localization and accumulation.
Subcellular Localization
Oxohydrastinine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound may be directed to particular organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows oxohydrastinine to modulate specific cellular processes and pathways.
Eigenschaften
IUPAC Name |
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVXEAALLSOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203693 | |
| Record name | Oxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-29-4 | |
| Record name | Oxyhydrastinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


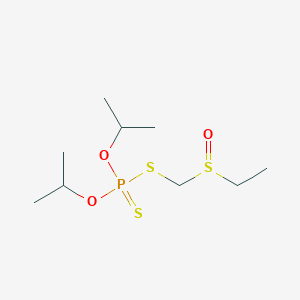
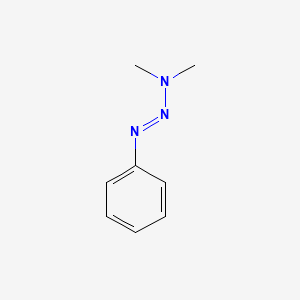


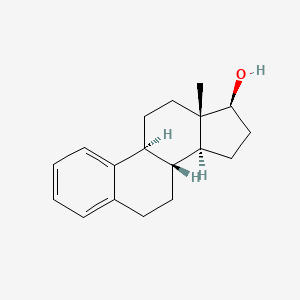
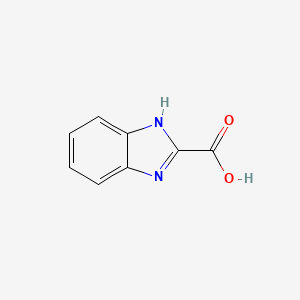

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
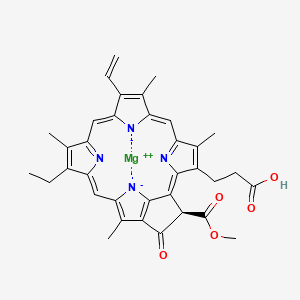

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)


